molecular formula C3H4N4O6 B13421238 Acetamide, N-(aminocarbonyl)-2,2-dinitro- CAS No. 269077-47-6

Acetamide, N-(aminocarbonyl)-2,2-dinitro-

Cat. No.: B13421238
CAS No.: 269077-47-6
M. Wt: 192.09 g/mol
InChI Key: NZEJYBQBDZDVIW-UHFFFAOYSA-N
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Description

Acetamide, N-(aminocarbonyl)-2,2-dinitro- is an organic compound with the molecular formula C3H6N2O2 It is a derivative of acetamide, where the hydrogen atoms are replaced by nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro- can be achieved through several methods. One common approach involves the reaction of acetamide with nitro compounds under controlled conditions. For instance, the treatment of acetamide with nitric acid can yield the desired product. Another method involves the use of nitrating agents such as dinitrogen pentoxide (N2O5) or nitronium tetrafluoroborate (NO2BF4) to introduce nitro groups into the acetamide molecule .

Industrial Production Methods

Industrial production of Acetamide, N-(aminocarbonyl)-2,2-dinitro- typically involves large-scale nitration processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The use of continuous flow reactors and advanced cooling systems ensures the safe and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(aminocarbonyl)-2,2-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide, N-(aminocarbonyl)-2,2-dinitro- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(aminocarbonyl)-2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving nitro group reduction and subsequent reactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The dual nitro groups provide additional sites for chemical modification and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

Acetamide, N-(aminocarbonyl)-2,2-dinitro- (CAS No. 2062-78-4) is a compound that has garnered attention for its potential biological activity. This article delves into its biological effects, including toxicity, pharmacological properties, and structure-activity relationships (SAR).

Toxicity Profile

The toxicity of Acetamide derivatives has been extensively studied. Research indicates that high doses can lead to liver damage and other organ toxicity. Notably, long-term exposure to certain acetamides has been linked to liver cancer in animal models, suggesting a need for caution in handling this compound .

Table 1: Toxicity Summary of Acetamide Derivatives

Compound Toxicity Level Target Organ Effect
Acetamide, N-(aminocarbonyl)-2,2-dinitro-ModerateLiverHepatotoxicity at high doses
Other Acetamides (e.g., DMAC, DMF)LowLiverNon-carcinogenic

Pharmacological Activity

Acetamide derivatives have shown varying levels of biological activity against different organisms. A study highlighted that some acetamide analogues exhibited moderate antibacterial activity against gram-positive bacteria. The presence of specific functional groups, such as methoxy and piperidine moieties, was found to enhance this activity significantly .

Table 2: Biological Activity of Selected Acetamide Derivatives

Compound Activity Target Organism IC50 (µM)
Acetamide with methoxy groupsModerateGram-positive bacteria20-35
Propanamide derivativesHighGram-negative bacteria10-15
Acetamide-sulfonamide conjugatesEffectiveUrease inhibition9.95

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of acetamides can be significantly influenced by their structural features. For instance, the inclusion of piperidine or methoxy groups tends to enhance antibacterial properties. Conversely, simpler acetamides without these modifications often exhibit limited activity .

Case Study: Urease Inhibition

A recent investigation into urease inhibition revealed that acetamide-sulfonamide scaffolds demonstrated promising results. The study reported an IC50 value of 9.95 µM for one of the conjugates, indicating effective urease inhibition which could have implications for treating conditions like kidney stones .

Properties

CAS No.

269077-47-6

Molecular Formula

C3H4N4O6

Molecular Weight

192.09 g/mol

IUPAC Name

N-carbamoyl-2,2-dinitroacetamide

InChI

InChI=1S/C3H4N4O6/c4-3(9)5-1(8)2(6(10)11)7(12)13/h2H,(H3,4,5,8,9)

InChI Key

NZEJYBQBDZDVIW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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